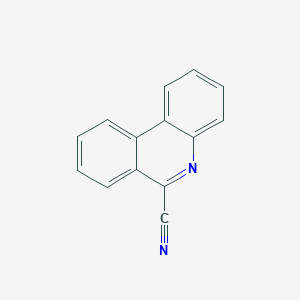

6-Phenanthridinecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2176-28-5 |

|---|---|

Molecular Formula |

C14H8N2 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

phenanthridine-6-carbonitrile |

InChI |

InChI=1S/C14H8N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H |

InChI Key |

VCSHKHPWFRQOOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to the Phenanthridinecarbonitrile Core

The construction of the phenanthridinecarbonitrile framework is a key focus of synthetic organic chemistry. Researchers have developed a variety of methods, including classical cyclization reactions and modern catalytic processes, to efficiently build this heterocyclic system.

Annulation Reactions and Cyclization Strategies

Annulation and cyclization reactions are foundational to forming the phenanthridine (B189435) core. One notable strategy involves the skeletal remodeling of nitro-biphenyl indoles. This method proceeds through the cleavage of the C2–N1 bond of the indole (B1671886) ring and a subsequent redistribution of the C2 atom, allowing for the switchable synthesis of various phenanthridines. researchgate.net The reaction conditions, particularly the amount of hydrochloric acid and the reaction atmosphere, can be fine-tuned to control the outcome. researchgate.net

Another powerful approach is the intramolecular cyclization of biaryl oximes. beilstein-journals.org Photochemically-mediated cyclization of O-acetyloximes derived from biaryl aldehydes provides a route to the phenanthridine skeleton. beilstein-journals.org This reaction is believed to proceed via a transient iminyl radical formed by the homolytic cleavage of the N–O bond. beilstein-journals.org A subsequent intramolecular cyclization and aromatization, sometimes involving the expulsion of a substituent like a methoxy (B1213986) group, yields the final phenanthridine product. beilstein-journals.org

Palladium-catalyzed reactions also offer a viable pathway. A one-pot strategy has been reported that utilizes a Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminoboronic acid, followed by a condensation reaction to construct the phenanthridine ring system. chemrxiv.org

Radical Addition Cyclization Processes

Radical chemistry has emerged as a powerful tool for synthesizing phenanthridine derivatives. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring. For instance, the reaction of 2-isocyanobiphenyls with various radical precursors is a common and effective strategy. researchgate.netresearchgate.net

Visible-light photoredox catalysis has enabled the development of mild and efficient radical cyclization reactions. In one such method, a photocatalyst absorbs visible light and initiates a radical cascade cyclization of 2-isocyanobiaryls, which is characterized by a broad substrate scope and excellent functional group compatibility without the need for metals or bases. researchgate.net The process can be inhibited by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), confirming the radical mechanism. researchgate.netresearchgate.net

Different radical precursors can be used to introduce various functionalities at the 6-position during the cyclization. Examples include:

From Hydrazines: Irradiation of hydrazines in the presence of an organic dye like Eosin (B541160) B generates functional radicals that are trapped by 2-isocyanobiphenyls to form 6-substituted phenanthridines. rsc.orgrsc.org

From Cyclopropanols: A manganese-catalyzed reaction between 2-biphenyl isocyanides and cyclopropanols under visible light yields 6-β-ketoalkyl phenanthridines. researchgate.net

From Tricarbonyls: A visible light-mediated radical addition cascade cyclization (RACC) of aryl isocyanides with tricarbonyl compounds provides access to substituted phenanthridines. nih.gov

A plausible mechanism for many of these reactions involves the initial generation of a radical which adds to the isocyanide group, forming an imidoyl radical. This intermediate then undergoes an intramolecular aromatic substitution (cyclization) onto the adjacent phenyl ring, followed by an oxidative aromatization step to yield the phenanthridine product. rsc.org

Copper-Catalyzed Synthetic Pathways

Copper catalysis provides an efficient and specific route for the synthesis of functionalized phenanthridine-6-carbonitriles. researchgate.net A notable copper-catalyzed annulation reaction has been developed for this purpose. researchgate.net While the specific details of the catalytic cycle are complex, copper's role is crucial for facilitating the key bond-forming steps.

In other related syntheses of the phenanthridine skeleton, copper iodide has been used to oxidize a benzotriazole-stabilized carbanion to generate a radical. beilstein-journals.org This radical then undergoes cyclization with the elimination of nitrogen gas to form the phenanthridine ring, highlighting copper's utility in mediating radical-based transformations. beilstein-journals.org

Derivatization and Functionalization Strategies

Once the phenanthridinecarbonitrile core is synthesized, it can be further modified to produce a wide array of derivatives with diverse properties. Functionalization primarily targets the 6-position, though modifications at other positions are also possible to create various analogues.

Functionalization at the 6-Position

The 6-position of the phenanthridine ring is particularly amenable to functionalization. A vast number of substituents can be introduced at this site, often directly during the cyclization process as described in the synthetic sections above. This has led to the development of a large library of 6-substituted phenanthridines. researchgate.net

The versatility of the synthetic methods allows for the incorporation of a wide range of functional groups, making it a valuable tool for creating complex phenanthridine derivatives. researchgate.net

Table 1: Examples of Functional Groups Introduced at the 6-Position of Phenanthridine

| Functional Group Category | Specific Examples |

| Alkyl | Alkylation, Benzylation, β-Ketoalkyl |

| Aryl | Arylation |

| Acyl | Acylation |

| Haloalkyl | Trifluoromethylation, Difluoromethylation, Trichloromethylation |

| Sulfur-containing | Thiolation, Sulfonylation |

| Phosphorus-containing | Phosphorylation, Difluoromethylphosphonation |

| Alkenyl/Alkynyl | Alkynylation |

This table summarizes various functional groups that have been successfully introduced at the 6-position of the phenanthridine core based on reported synthetic methodologies. researchgate.net

Creation of Phenanthridine Analogues

Beyond simple functionalization, the core phenanthridine structure can be altered to create more complex analogues, including those found in nature. For example, the methodology used for phenanthridine synthesis has been successfully applied to the total synthesis of natural products like trisphaeridine. beilstein-journals.org This involves constructing a suitably substituted biaryl precursor and then employing a key photochemical cyclization step. beilstein-journals.org

Furthermore, synthetic routes have been developed to produce phenanthridine N-oxides, which can be achieved by carefully controlling the reaction conditions during the skeletal remodeling of nitro-biphenyl indoles. researchgate.net Other complex analogues, such as CF2H-functionalized pyrido[4,3,2-gh]phenanthridines and methylthiophenanthridines, have also been synthesized through specialized radical cascade reactions. researchgate.net These advanced strategies open the door to novel heterocyclic systems with unique electronic and steric properties.

Molecular Hybridization Techniques in Scaffold Design

The concept of molecular hybridization in the context of 6-phenanthridinecarbonitrile synthesis refers to the strategic construction of the target molecule by combining distinct chemical entities or synthons. This approach allows for the modular assembly of the phenanthridine core and the introduction of the carbonitrile functionality at the C6 position. A prevalent strategy involves the hybridization of two aryl rings to form a biphenyl (B1667301) precursor, which is then cyclized to create the tricyclic phenanthridine system.

One of the most common methods for constructing the initial biphenyl framework is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This powerful palladium-catalyzed reaction allows for the efficient coupling of an aryl boronic acid with an aryl halide, providing a versatile route to a wide array of substituted biphenyls. beilstein-journals.org For the synthesis of a precursor to this compound, this could involve coupling a suitably functionalized benzene (B151609) derivative with another, setting the stage for the subsequent cyclization and introduction of the cyano group.

Another approach to scaffold design involves intramolecular cyclization of ortho-functionalized biaryl precursors. beilstein-journals.orgnih.gov These methods inherently "hybridize" the two aromatic rings through the formation of the central nitrogen-containing ring. The choice of functional groups on the biphenyl precursor is critical and dictates the conditions required for cyclization and the potential for introducing the C6 substituent.

The following table summarizes representative precursor structures that can be utilized in the synthesis of the phenanthridine scaffold, highlighting the hybridization of two aryl moieties.

| Precursor Type | Description | Subsequent Transformation |

| 2-Isocyanobiphenyls | A biphenyl scaffold where one ring bears an isocyanide group at the 2-position. | Radical or transition-metal-catalyzed cyclization. researchgate.netrsc.org |

| Biphenyl-2-carbaldehyde Oximes | Biphenyls with a carbaldehyde oxime group at the 2-position. | Photochemical cyclization to form the phenanthridine ring. beilstein-journals.orgnih.gov |

| 2-Aminobiphenyls | Biphenyls with an amino group at the 2-position. | Various cyclization strategies, including the Graebe-Ullmann reaction. |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Photochemical Catalysis in Phenanthridine Synthesis

Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions for the synthesis of phenanthridines. These reactions typically proceed through radical intermediates, which are generated upon exposure to light. beilstein-journals.orgnih.gov

A key strategy involves the intramolecular cyclization of ortho-functionalized biaryls, such as biphenyl-2-carbaldehyde O-acetyl oximes. beilstein-journals.orgnih.gov Upon UV irradiation, these precursors can form an iminyl radical. This highly reactive intermediate can then undergo an intramolecular homolytic aromatic substitution onto the adjacent aryl ring to form the phenanthridine core. beilstein-journals.org The reaction is often facilitated by the presence of electron-donating groups on the aromatic ring, which can stabilize the radical or radical cation intermediates formed during the process. beilstein-journals.org

Two plausible mechanistic pathways for the photochemical cyclization of biaryl oximes have been proposed. beilstein-journals.orgnih.gov Both pathways involve the initial formation of an iminyl radical. In one pathway, the iminyl radical directly attacks the adjacent aromatic ring. In an alternative pathway, for electron-rich aromatic substrates, the reaction may proceed via oxidation of the methoxy-containing aromatic ring to generate a radical cation intermediate, which then facilitates the cyclization. beilstein-journals.org

Visible-light-mediated photoredox catalysis has also emerged as a potent tool for phenanthridine synthesis. rsc.orgrsc.orgsigmaaldrich.comnih.gov In these systems, a photocatalyst, upon absorbing visible light, can initiate a single-electron transfer (SET) process with a suitable substrate to generate radical intermediates. sigmaaldrich.com For instance, the irradiation of hydrazines with visible light in the presence of an organic dye like eosin B can generate functional radicals. These radicals can then be trapped by 2-isocyanobiphenyls, leading to the formation of 6-substituted phenanthridines. rsc.org

The following table outlines key features of photochemical approaches to phenanthridine synthesis.

| Photochemical Method | Precursor | Key Intermediate | Mechanistic Feature |

| UV Irradiation | Biphenyl-2-carbaldehyde O-acetyl oxime | Iminyl radical / Radical cation | Intramolecular homolytic aromatic substitution. beilstein-journals.orgnih.gov |

| Visible-Light Photoredox Catalysis | 2-Isocyanobiphenyl and a radical source (e.g., hydrazine) | Functional radical and imidoyl radical | Single-electron transfer (SET) initiated by a photocatalyst. rsc.orgresearchgate.net |

Role of Isocyanide Chemistry

Isocyanides are remarkably versatile building blocks in organic synthesis, and they play a pivotal role in the construction of 6-substituted phenanthridines. researchgate.netrsc.orgrsc.orgresearchgate.net The isocyanide group can act as a one-carbon synthon and a source of nitrogen for the formation of the heterocyclic ring.

A prominent strategy involves the radical cyclization of 2-isocyanobiphenyls. researchgate.netnih.gov In these reactions, a radical species adds to the isocyano group of the 2-isocyanobiphenyl to form an imidoyl radical. This intermediate then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by an aromatization step to yield the phenanthridine product. researchgate.netresearchgate.net The radical species can be generated from a variety of precursors under different conditions, including the use of radical initiators like benzoyl peroxide or through photoredox catalysis. rsc.orgnih.gov

For example, the reaction of 2-isocyanobiphenyls with carbon tetrachloride, promoted by benzoyl peroxide, yields 6-trichloromethylphenanthridines. nih.gov This transformation proceeds via a radical pathway and the resulting product can serve as a precursor for other 6-substituted phenanthridines. nih.gov

Visible-light-induced processes have also been successfully employed in isocyanide-based phenanthridine synthesis. rsc.orgrsc.org The combination of a photoredox catalyst and an amide can promote an isocyanide insertion reaction to produce 6-amidophenanthridine derivatives under mild conditions. rsc.org Mechanistic studies suggest that these reactions proceed through an electron transfer sequence. rsc.org

The table below details the role of isocyanide chemistry in the synthesis of 6-substituted phenanthridines.

| Reaction Type | Isocyanide Precursor | Key Mechanistic Step | Resulting C6-Substituent |

| Radical Cyclization | 2-Isocyanobiphenyl | Addition of a radical to the isocyanide to form an imidoyl radical, followed by intramolecular cyclization. researchgate.netnih.gov | Dependent on the radical source (e.g., -CCl3). nih.gov |

| Visible-Light-Promoted Insertion | 2-Isocyanobiphenyl | Photoredox-catalyzed generation of an imidoyl radical intermediate. rsc.org | Amido group. rsc.org |

| Cobalt-Catalyzed Cascade | 2-Isocyanobiphenyl | Nitrene transfer to the isocyanide followed by homolytic aromatic substitution. researchgate.net | Amino group. researchgate.net |

Photochemistry and Excited State Dynamics

Photoreactivity of 6-Phenanthridinecarbonitrile

Upon absorption of light, this compound exhibits a rich and varied photoreactivity, primarily characterized by its engagement in photoinduced substitution reactions. These reactions are not only synthetically useful but also provide deep insights into the fundamental mechanisms of photochemical transformations.

A key feature of the photoreactivity of this compound is its ability to undergo photocycloaddition reactions with electron-rich olefins. acs.orgacs.orgresearchgate.netresearchgate.net When irradiated in the presence of such olefins, the phenanthridine (B189435) ring system acts as an acceptor for the olefin, leading to the formation of a cycloadduct. This type of reaction is a powerful tool for the construction of complex molecular architectures.

The efficiency and outcome of these photoadditions are influenced by the nature of the olefin and the solvent used. For instance, the reaction of 6-cyanophenanthridine with various electron-rich olefins has been a subject of detailed study, showcasing the versatility of this photochemical transformation. acs.orgacs.orgresearchgate.netresearchgate.net

The photochemical reactions of this compound are often mediated by the formation of highly reactive, short-lived species known as reactive intermediates. While direct evidence for the formation of the phenanthridinyl radical specifically from this compound in the reviewed literature is not explicitly detailed, the broader context of phenanthridine chemistry suggests its potential involvement. Radical ions are key intermediates in many photoinduced electron transfer reactions, and the phenanthridine moiety can be expected to form such species under appropriate conditions.

In related systems, the formation of radical intermediates is a common theme in the photochemistry of nitrogen-containing heterocyclic compounds. These radicals are typically generated through processes like electron transfer from a donor molecule to the excited state of the phenanthridine derivative.

The formation of photoproducts from this compound and its reaction partners proceeds through distinct mechanistic pathways, which can be influenced by the excited state involved. Research on the photocycloaddition of 9-cyanophenanthrene, a structurally related compound, has shown that the reaction can proceed through either a singlet exciplex or a triplet mechanism, depending on the nature of the olefin. acs.org An exciplex is a short-lived complex formed between an excited molecule and a ground-state molecule.

In the case of 6-substituted phenanthridines, the photocycloaddition to electron-rich olefins is a significant pathway for photoproduct formation. acs.orgacs.org The specific regiochemistry and stereochemistry of the resulting cycloadducts provide valuable clues about the underlying reaction mechanism, including the geometry of the intermediate exciplex.

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron. nih.gov The excited state of a molecule is both a better oxidizing agent and a better reducing agent than its ground state. nih.gov PET can be a key deactivation pathway for the excited state, competing with fluorescence and phosphorescence.

For this compound, the presence of the strongly electron-withdrawing cyano group at the 6-position would make the molecule a more potent electron acceptor in its excited state. This suggests that a reductive PET process, where the excited this compound accepts an electron from a suitable donor molecule, would be a thermodynamically favorable pathway. iaea.org The efficiency of PET is highly dependent on the redox potentials of the excited molecule and the donor/acceptor, as well as the distance between them. nih.gov

Influence of Environmental Factors on Photochemistry

The photochemical and photophysical properties of molecules are often highly sensitive to their local environment, particularly the polarity of the solvent.

Solvent Effects on Photoreactivity and Excited States

The nature of the solvent can significantly influence the energy levels of the ground and excited states. For polar molecules, an increase in solvent polarity typically leads to a stabilization of the excited state, which can result in a red-shift (a shift to longer wavelengths) of the absorption and emission spectra. This phenomenon, known as solvatochromism, has been observed in other cyano-substituted heterocyclic compounds.

The photoreactivity of this compound is also expected to be solvent-dependent. For reactions that proceed through polar or charge-transfer intermediates, a polar solvent can lower the activation energy and increase the reaction rate.

Impact of Medium Polarity

The polarity of the medium can have a profound impact on the competition between different de-excitation pathways. In polar solvents, charge-transfer states can be stabilized, potentially promoting PET or other non-radiative decay channels at the expense of fluorescence. In studies of other cyano-substituted dyes, solvent polarity has been identified as a crucial factor influencing the shifts in absorption and fluorescence spectra. For this compound, an increase in medium polarity could lead to a decrease in the fluorescence quantum yield if a charge-transfer state becomes more accessible, providing an efficient non-radiative decay pathway.

Advanced Spectroscopic Characterization Methodologies

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon the absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. ionicviper.org These techniques are fundamental for understanding the photophysical characteristics of the phenanthridine (B189435) core.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from their ground state to higher energy excited states. shu.ac.uk For organic molecules with extensive conjugation, such as 6-Phenanthridinecarbonitrile, the most significant electronic transitions are typically π → π* transitions. The phenanthridine ring system, being a large aromatic chromophore, is expected to exhibit strong absorptions in the UV region.

The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. shu.ac.uk The presence of the nitrogen heteroatom and the cyano (-CN) group can introduce n → π transitions and influence the energy, and therefore the wavelength, of the π → π* transitions. The solvent environment can also affect the absorption spectrum; polar solvents may cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. shu.ac.uk

A typical UV-Vis spectrum displays absorption bands corresponding to these transitions. The intensity of these bands is related to the probability of the transition occurring, quantified by the molar absorptivity (ε).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. | 200 - 400 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

Fluorescence is a photoluminescent process where a molecule, after being electronically excited, relaxes by emitting a photon. Specifically, it involves the radiative decay from the lowest excited singlet state (S₁) to the ground singlet state (S₀). libretexts.org In an excited singlet state, the promoted electron retains its spin orientation relative to the ground state. libretexts.org

Molecules with rigid, planar structures and extensive π-systems, like this compound, are often fluorescent. After excitation via UV-Vis absorption, the molecule rapidly loses some energy through non-radiative vibrational relaxation to reach the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. Fluorescence spectroscopy provides critical information about the electronic structure of the excited state.

Phosphorescence is another form of photoluminescence that originates from a different excited state. It is the radiative decay from the lowest excited triplet state (T₁) to the singlet ground state (S₀). tue.nl A triplet state arises when the spin of the excited electron flips, resulting in two unpaired electrons with parallel spins. libretexts.orgtue.nl

The transition from an excited singlet state (S₁) to a triplet state (T₁) is known as intersystem crossing. libretexts.org Because the T₁ → S₀ transition involves a change in spin multiplicity, it is "spin-forbidden" and thus has a much lower probability of occurring than fluorescence. libretexts.orgtue.nl Consequently, phosphorescence is characterized by:

Longer Lifetimes: From microseconds to seconds, compared to nanoseconds for fluorescence. aps.org

Lower Energy Emission: The T₁ state is generally lower in energy than the S₁ state, so phosphorescence occurs at longer wavelengths (a larger red shift) than fluorescence. tue.nl

Detecting phosphorescence often requires specialized techniques, such as using low temperatures to minimize non-radiative decay pathways and gated detection to separate the long-lived emission from short-lived fluorescence. tue.nl

Time-resolved emission spectroscopy measures the decay of the fluorescence or phosphorescence intensity over time following excitation by a short pulse of light. horiba.com This measurement provides the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The lifetime is a crucial parameter as it is determined by the rates of all de-excitation processes, both radiative (fluorescence, phosphorescence) and non-radiative.

Techniques such as Time-Correlated Single-Photon Counting (TCSPC) are used to measure these decays with high precision, often on the picosecond to nanosecond timescale for fluorescence. mdpi.comnih.gov The analysis of the decay kinetics can reveal the presence of multiple excited species or complex decay pathways. nih.gov For instance, a multi-exponential decay might indicate different molecular conformations or the occurrence of processes like intramolecular charge transfer. mdpi.comnih.gov The excited-state lifetime is fundamental for applications in sensing and photocatalysis, as a longer lifetime allows more time for the excited molecule to interact with other chemical species. researchgate.net

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy probes the vibrations of atoms within a molecule. Since different types of chemical bonds and functional groups vibrate at characteristic frequencies, these spectra provide a molecular "fingerprint" that is highly specific to the compound's structure. vscht.czmsu.edu

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The presence, position, and intensity of absorption bands are characteristic of the specific functional groups within a molecule. vscht.cz

For this compound, FTIR is an invaluable tool for confirming the presence of its key structural features. The aromatic phenanthridine core and the nitrile group will give rise to a unique and identifiable pattern of absorption bands. The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, where complex, interacting vibrations create a pattern unique to the molecule as a whole. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Variable, Sharp |

| 2260 - 2220 | C≡N Stretch | Nitrile | Medium, Sharp |

| 1680 - 1450 | C=C and C=N Stretch | Aromatic Rings | Variable, Sharp |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be rich in features arising from the phenanthridine core and the nitrile substituent.

The vibrational modes of the phenanthridine skeleton would dominate the spectrum, with characteristic peaks for C-H stretching, C=C stretching of the aromatic rings, and various in-plane and out-of-plane bending vibrations. The nitrile (-C≡N) stretching vibration is a particularly useful diagnostic tool, typically appearing in a distinct region of the spectrum around 2200-2300 cm⁻¹. researchgate.net The precise position of this peak is sensitive to the electronic environment, providing insight into the influence of the phenanthridine ring on the nitrile group.

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal, enabling the detection of molecules at very low concentrations. nih.gov This technique relies on the interaction of the analyte with a nanostructured metallic surface, typically silver or gold. For this compound, SERS could provide enhanced vibrational information, particularly for modes associated with the part of the molecule interacting with the surface. The orientation of the molecule on the SERS substrate would influence the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs via the nitrogen atom of the phenanthridine ring or the nitrile group, the vibrations of these moieties would be expected to show significant enhancement.

Table 1: Predicted Prominent Raman and SERS Bands for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected SERS Enhancement |

| C≡N Stretch | 2220 - 2240 | High |

| Aromatic C=C Stretch | 1500 - 1620 | Medium to High |

| Ring Breathing Mode | 990 - 1010 | High |

| C-H In-plane Bending | 1100 - 1300 | Medium |

| C-H Out-of-plane Bending | 750 - 900 | Low to Medium |

Note: The predicted values are based on typical ranges for similar functional groups and aromatic systems. Actual experimental values may vary.

In the absence of direct experimental Raman spectra for this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and Raman intensities. nih.govgithub.ioharvard.edu Such calculations would be invaluable in interpreting any future experimental data and for assigning the observed spectral bands to specific molecular vibrations.

Magnetic Resonance Spectroscopy for Electronic Spin States

Electron Spin Resonance (ESR) Investigations of Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical ions. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, its radical anion or cation can be generated, for example, through electrochemical reduction or oxidation. The resulting ESR spectrum would provide a wealth of information about the distribution of the unpaired electron spin density within the molecule.

The ESR spectrum of the this compound radical anion would exhibit hyperfine coupling to the nitrogen atoms and protons of the phenanthridine ring. The magnitude of the hyperfine coupling constants is proportional to the spin density at each respective nucleus. Analysis of these constants would reveal the delocalization of the unpaired electron across the aromatic system and the influence of the electron-withdrawing nitrile group on the spin distribution. Studies on other nitrogen-containing heterocyclic radical ions have shown that the nitrogen hyperfine coupling is a sensitive probe of the electronic structure. pdx.eduacs.org

Table 2: Hypothetical ESR Hyperfine Coupling Constants for the this compound Radical Anion

| Nucleus | Hypothetical Hyperfine Coupling Constant (Gauss) |

| N (phenanthridine) | 2.5 - 3.5 |

| N (nitrile) | 1.0 - 2.0 |

| Protons (aromatic) | 0.5 - 5.0 (multiple couplings) |

Note: These values are hypothetical and based on typical ranges observed for similar aza-aromatic radical anions.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide crucial information for confirming the structure of this compound.

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons of the phenanthridine core. The chemical shifts and coupling patterns of these protons would be characteristic of the substituted phenanthridine ring system. The specific substitution pattern would lead to a unique set of spin-spin couplings, allowing for the assignment of each proton.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | 115 - 120 |

| C6 | 130 - 135 |

| Aromatic Carbons | 120 - 150 |

Note: Predicted shifts are based on the known spectrum of phenanthridine and the typical effect of a nitrile substituent on an aromatic ring. pdx.educhemistrysteps.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the phenanthridine ring system and the orientation of the nitrile group relative to the ring.

Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions such as π-π stacking and any potential C-H···N hydrogen bonds that govern the solid-state architecture. While a crystal structure for this compound has not been reported in the primary literature, data for other phenanthridine derivatives and nitrile-substituted aromatic compounds can provide insights into the expected structural features. acs.orgresearchgate.netmdpi.commdpi.com

Table 4: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z (molecules/unit cell) | 4 |

Note: This data is purely hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallographic study.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of a molecule dictates its reactivity and physical properties. Through sophisticated computational models, the ground and excited electronic states of 6-Phenanthridinecarbonitrile can be meticulously investigated.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic properties of molecules. By approximating the complex many-electron wavefunction with the much simpler electron density, DFT offers a balance between computational cost and accuracy.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrimidine Carbonitrile. (Note: This table is illustrative of the type of data obtained from DFT calculations and does not represent this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.404 | - |

| C1-C6 | 1.401 | - |

| C1-C12 | 1.479 | - |

| N-C-N | - | 118.5 |

| C-N-C | - | 123.7 |

Data sourced from a computational study on a related heterocyclic nitrile. ijcps.org

To understand the photochemical and photophysical properties of this compound, it is essential to explore its excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for this purpose. youtube.com TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions.

Simulated UV-Vis absorption spectra can be generated using TD-DFT, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comresearchgate.net While specific TD-DFT data for this compound is scarce, the methodology has been successfully applied to a vast range of organic molecules, including those with similar structural motifs. These calculations can reveal the character of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate step-by-step pathways of chemical reactions. For the synthesis and reactions of this compound, these models can identify key intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

The transition state is a fleeting, high-energy arrangement of atoms that lies on the reaction coordinate between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, particularly those based on DFT, can locate and characterize these critical points on the potential energy surface.

While specific transition state analyses for the synthesis of this compound are not widely published, studies on the synthesis of substituted phenanthridines have proposed mechanisms that involve key transition states. researchgate.net For instance, the cyclization step in phenanthridine (B189435) synthesis would proceed through a specific transition state whose energy determines the feasibility of the ring-closing process.

There is evidence to suggest that the synthesis of some phenanthridine derivatives can proceed through radical mechanisms. researchgate.net For instance, the synthesis of functionalized phenathridine-6-carbonitriles was inhibited by the presence of a radical scavenger, indicating the involvement of radical intermediates. Computational chemistry can provide significant insights into the stability and reactivity of these radical species.

DFT calculations can be used to determine the spin density distribution in a radical, identifying the location of the unpaired electron and thus the most likely site of reaction. The stability of different radical intermediates can be compared by calculating their relative energies. For the cyanation of a phenanthridine precursor, computational modeling could assess the feasibility of a radical addition of a cyanide radical to the phenanthridine core and predict the regioselectivity of such a reaction.

Prediction and Rationalization of Photophysical Parameters

Beyond the prediction of absorption spectra, computational methods can be used to rationalize and predict other important photophysical properties, such as fluorescence quantum yields and lifetimes.

While direct computational prediction of fluorescence quantum yields for this compound is not documented, the underlying principles are rooted in the calculated properties of its excited states. The nature of the lowest excited singlet state (S1), its geometry relaxation compared to the ground state, and the energy difference between the S1 state and nearby triplet states all influence the competition between radiative (fluorescence) and non-radiative decay pathways. For instance, a larger energy gap between the S1 and the highest triplet state (T_n) generally favors higher fluorescence quantum yields by reducing the rate of intersystem crossing. Computational studies on cyano-substituted chromophores have shown that the position of the cyano group can significantly influence the photophysical properties by altering the electronic character of the excited states. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational dynamics, its interactions with solvent molecules, and its behavior in complex environments such as biological membranes or polymer matrices.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. nih.gov This allows for the exploration of the conformational landscape of the molecule and the simulation of its dynamic behavior at an atomistic level.

Structure-Activity Relationship (SAR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phenanthridine derivatives, QSAR studies have been employed to understand the structural features that contribute to their anticancer and topoisomerase inhibitory activities. nih.govmdpi.com

In a typical QSAR study, a set of molecules with known activities is used to build a mathematical model. This model is based on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). mdpi.com

For a series of this compound analogs, a QSAR model could be developed to predict their activity based on variations in their substitution patterns. This would involve calculating a range of descriptors for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.com Such models can be valuable for prioritizing the synthesis of new compounds with potentially enhanced activity and for providing insights into the mechanism of action. nih.gov

Table 3: Common Descriptors in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Example Descriptors | Information Encoded |

| 1D | Molecular Weight, LogP | Bulk properties, Lipophilicity |

| 2D | Topological Polar Surface Area (TPSA) | Polarity, Hydrogen bonding potential |

| 3D | Molecular Volume, Surface Area | Size and Shape |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electronic distribution, Reactivity |

Biological Activity and Mechanistic Investigations of Phenanthridine Scaffolds

Antitubercular Activity of Phenanthridine (B189435) Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.govbiorxiv.org The phenanthridine scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis. asm.orgnih.gov

Efficacy Against Multidrug-Resistant Mycobacterium tuberculosis Strains

Multidrug-resistant tuberculosis (MDR-TB) is a significant global health threat, defined by resistance to the two most potent first-line anti-TB drugs, isoniazid (B1672263) and rifampicin. asm.org Research has demonstrated that certain phenanthridine derivatives exhibit potent activity against not only the standard drug-sensitive H37Rv strain of M. tuberculosis but also against MDR strains. nih.govbiorxiv.orgasm.org

A series of novel benzo[c]phenanthridine (B1199836) derivatives (BPDs) were synthesized and evaluated for their anti-Mtb activity. Two compounds, BPD-6 and BPD-9, were particularly effective, inhibiting the growth of multiple MDR Mtb clinical isolates. nih.govbiorxiv.orgasm.org This suggests that these compounds may act via a novel mechanism of action that circumvents existing resistance pathways. nih.govbiorxiv.org Furthermore, these compounds demonstrated efficacy against non-replicating Mtb, which is crucial for eradicating persistent bacteria and preventing relapse. nih.govasm.org

Another study focused on 6-(4-substitutedpiperazin-1-yl)phenanthridine analogues. Several of these compounds displayed significant activity against the H37Rv strain, with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL. nih.gov While this study did not explicitly test against MDR strains, the potent activity of these 6-substituted derivatives highlights the potential of modifying this position to enhance antitubercular efficacy.

The following table summarizes the antitubercular activity of selected phenanthridine derivatives against M. tuberculosis strains.

| Compound | Target Strain | MIC (μM) | Reference |

| BPD-6 | Mtb H37Rv | ~2-10 | nih.govbiorxiv.orgasm.org |

| BPD-9 | Mtb H37Rv | ~2-10 | nih.govbiorxiv.orgasm.org |

| BPD-9 | MDR Mtb clinical isolates | - | nih.govbiorxiv.orgasm.org |

| Compound 5e | M. tuberculosis H37Rv | 1.56 (μg/mL) | nih.gov |

| Compound 5j | M. tuberculosis H37Rv | 1.56 (μg/mL) | nih.gov |

| Compound 5k | M. tuberculosis H37Rv | 1.56 (μg/mL) | nih.gov |

| Phenanthridine amide (PA-01) | M. tuberculosis H37Rv | 61.31 | nih.gov |

| Phenanthridine triazole (PT-09) | M. tuberculosis H37Rv | 41.47 | nih.gov |

Cellular Accumulation and Retention Mechanisms in Mycobacteria

The unique and complex cell wall of mycobacteria presents a formidable barrier to many antimicrobial agents. nih.gov For a compound to be effective, it must be able to penetrate this barrier and accumulate to a sufficient concentration within the bacterial cell. Studies on benzo[c]phenanthridine derivatives have shown that the most potent compounds, BPD-6 and BPD-9, accumulate within the bacterial cell. nih.govbiorxiv.org This ability to bypass or permeate the mycobacterial cell wall is a critical factor in their antimycobacterial activity.

The specific mechanisms governing the uptake and retention of phenanthridine derivatives in mycobacteria are not yet fully elucidated. However, the lipophilicity and structural features of the molecule likely play a significant role. The planar nature of the phenanthridine ring may facilitate its passage through the lipid-rich mycobacterial cell envelope.

Investigation of Resistance Mechanisms, e.g., Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. ijcmas.comnih.gov Overexpression of these pumps is a known mechanism of drug resistance in M. tuberculosis. nih.gov

Investigations into resistance mechanisms against benzo[c]phenanthridine derivatives have identified the involvement of an efflux pump. nih.gov Generation of Mtb mutants resistant to BPD-9 revealed an upregulation of the Mmr efflux pump, which is encoded by the rv3065 gene. asm.org This suggests that Mmr is capable of recognizing and exporting these phenanthridine compounds, and its overexpression can confer resistance. asm.org The identification of efflux-mediated resistance is a double-edged sword: while it presents a challenge, it also offers a potential therapeutic target. Inhibition of these efflux pumps could restore the activity of the antitubercular agent. nih.govmdpi.com

DNA Interaction Studies

The planar aromatic structure of the phenanthridine scaffold makes it an ideal candidate for interaction with DNA, a property that has been extensively studied and exploited in the development of fluorescent dyes and potential therapeutic agents. nih.govwikipedia.org

DNA Intercalation Phenomena of Planar Scaffolds

DNA intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov This interaction can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, ultimately triggering cell death. mdpi.com The phenanthridine ring system is a classic example of a DNA intercalating agent. nih.govnih.gov

The binding of phenanthridine derivatives to DNA is a complex process that can involve both rapid, reversible intercalation and slower, irreversible covalent binding, as seen with phenanthriplatin. nih.gov The phenanthridine moiety itself is crucial for the initial intercalation step. nih.gov The stability of the intercalated complex is influenced by various factors, including the nature of the substituents on the phenanthridine ring. rsc.org

Inhibition of DNA Synthesis-Related Enzymes

Beyond simple intercalation, phenanthridine derivatives can also exert their biological effects by inhibiting enzymes that are essential for DNA synthesis and maintenance. tmu.edu.twnih.gov Topoisomerases are a key class of such enzymes, responsible for managing the topological state of DNA during replication, transcription, and other cellular processes. nih.gov

Several phenanthridine derivatives have been identified as potent inhibitors of topoisomerase I (Top1) and/or topoisomerase II. tmu.edu.twnih.gov These compounds act as "poisons," stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately cell death. nih.gov For example, certain 11-substituted benzo[i]phenanthridine derivatives have been shown to be potent Top1-targeting agents. nih.gov The inhibitory activity of these compounds against topoisomerases is often correlated with their cytotoxicity. nih.gov

Antiviral Activity (e.g., HIV Integrase Inhibition)

No studies were found that specifically investigate the activity of 6-phenanthridinecarbonitrile as an HIV integrase inhibitor. Research on the antiviral properties of the broader phenanthridine class has explored their potential against different viral targets. For instance, certain phenanthridine derivatives have been assessed as potential inhibitors of HIV-1 protease (HIVp), a different viral enzyme essential for the HIV-1 life cycle. nih.govnih.gov

Binding Mechanisms to Viral Enzymes

There is no information available on the binding mechanisms of this compound to any viral enzymes. For other phenanthridine derivatives studied as HIV-1 protease inhibitors, research suggests that their inhibitory effect may be due to restricting the substrate's access to the active site of the enzyme. nih.govnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been performed for some phenanthridine derivatives to understand their interaction with HIV-1 protease. nih.govnih.gov These studies have identified potential binding patterns with amino acid residues in the enzyme's active site, flaps domain, and monomer-monomer interfaces. nih.govnih.gov However, no such molecular docking studies have been published for this compound specifically against HIV integrase or any other viral enzyme.

Broader Antimicrobial Mechanisms

While various phenanthridine derivatives have demonstrated antimicrobial properties, the specific mechanisms for this compound have not been documented. nih.govnih.govresearchgate.netnih.gov Studies on related compounds provide some clues to how the phenanthridine scaffold might exert antimicrobial effects.

Disruption of Cell Membrane Integrity

No direct evidence shows that this compound disrupts cell membrane integrity. However, the phenanthridine scaffold is present in compounds like propidium (B1200493) monoazide, which are known to be membrane-impermeant and are used specifically to differentiate between live and dead bacteria based on membrane integrity. google.com This suggests that some derivatives can interact with or are blocked by intact cell membranes. google.com Furthermore, a study on the phenanthridine derivative HCK20 indicated that its antibacterial activity likely involves influencing the permeability of bacterial cell walls. nih.gov

Induction of Cellular Leakage

There is no available data to confirm or deny that this compound induces cellular leakage as a mechanism of antimicrobial action. While disruption of membrane integrity can lead to cellular leakage, this specific effect has not been studied for this compound. mdpi.com

Advanced Applications and Material Science Research

Optoelectronic and Photonic Material Development

The phenanthridine (B189435) core is a subject of significant interest in the development of new materials for optoelectronic and photonic devices. Its inherent thermal stability and charge transport capabilities make it an attractive building block for organic semiconductors.

Application in Organic Light-Emitting Diodes (OLEDs)

While research specifically detailing 6-Phenanthridinecarbonitrile in OLEDs is emerging, the broader family of phenanthridine and phenanthroline derivatives has been investigated for various roles in OLED devices. A key strategy in OLED design is the use of materials with donor-acceptor structures to achieve thermally activated delayed fluorescence (TADF), which enhances device efficiency. google.com The phenanthridine moiety can act as an acceptor unit. google.com The inclusion of a carbonitrile group, a strong electron-withdrawing group, is a known strategy to create potent acceptor moieties. This modification helps in tuning the energy levels (HOMO/LUMO) of the material to facilitate efficient charge injection and transport, which is critical for high-performance OLEDs. nih.gov

Derivatives of the isomeric phenanthroline have been synthesized and used as blue-emitting materials in OLEDs. For example, an imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline derivative used as a blue emitter in an OLED device demonstrated a maximum luminous efficiency of 1.45 cd/A and a power efficiency of 1.52 lm/W. Furthermore, phenanthromidazole derivatives have been utilized as functional layers in Alq3-based OLEDs, achieving a maximum luminous efficiency of 5.99 cd A⁻¹ and a brightness of 40,623 cd m⁻². rsc.org These findings highlight the potential of the broader phenanthridine-type structures in developing efficient light-emitting materials.

Table 1: Performance of Selected Phenanthridine-Type Derivatives in OLEDs

| Derivative Type | Role in OLED | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Brightness (cd/m²) | Emission Color |

|---|---|---|---|---|---|

| Imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline | Emitter | 1.45 | 1.52 | Not Reported | Blue |

This table presents data for related phenanthridine-type compounds to illustrate the potential of the core structure in OLED applications.

Potential in Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), phenanthridine derivatives are being explored as building blocks for donor materials in bulk-heterojunction (BHJ) solar cells. rsc.orgrsc.org The rigid and planar nature of the phenanthridine core is advantageous for creating materials with good charge mobility. rsc.org

For instance, copolymers based on pyrido[2,3,4,5-lmn]phenanthridine derivatives have been synthesized and used as donor materials in BHJ polymer solar cells. rsc.orgrsc.orgresearchgate.net These materials exhibit relatively large band gaps (2.13–2.21 eV). rsc.orgrsc.org A device using one such polymer achieved a power conversion efficiency (PCE) of 4.54% in an inverted device architecture, which was notable for a donor polymer with a band gap exceeding 2.1 eV. rsc.orgrsc.orgresearchgate.net The introduction of the phenanthridine unit into covalent organic frameworks (COFs) has also been shown to boost the photocatalytic production of H₂O₂ from water and oxygen, with one such material, PD-COF2, achieving a high H₂O₂ generation rate of 6103 μmol g⁻¹ h⁻¹ under a Xe lamp. These results underscore the potential of phenanthridine-based structures in solar energy conversion applications. rsc.org

Table 2: Properties of Copolymers Based on Pyrido[2,3,4,5-lmn]phenanthridine Derivatives for OPVs

| Copolymer | HOMO Energy Level (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|

| Pa | -5.41 rsc.org | 2.13 rsc.org | 4.54 rsc.org |

| Pb | -5.34 rsc.org | 2.19 rsc.org | Not Reported |

Data sourced from studies on related phenanthridine derivatives to indicate the potential of the scaffold.

Chemical and Biosensing Platforms

The inherent fluorescence of the phenanthridine scaffold makes it a valuable component in the design of chemical and biological sensors.

Fluorescence-Based Sensing Mechanisms

Phenanthridine derivatives are widely used to create fluorescent sensors for various analytes, including metal ions. rsc.org The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon binding to the target analyte. For example, a phenanthridine derivative functionalized with a pyridine (B92270) moiety was developed as a selective sensor for Hg²⁺ ions, exhibiting a color change from blue to green under UV light and a detection limit of 49.87 nM. rsc.org Another sensor based on a phenanthridine-benzo[h]quinolin-10-ol conjugate (PHBQ) demonstrated a "turn-on" fluorescent response for the selective detection of Th⁴⁺ ions with a detection limit as low as 99 nM.

The introduction of a carbonitrile group can significantly influence the photophysical properties, often leading to intramolecular charge transfer (ICT) characteristics. This ICT behavior can be highly sensitive to the local environment, making such compounds effective polarity sensors. rsc.org For instance, fluorescent probes based on acridine (B1665455) (a structural isomer of phenanthridine) with cyano groups show significant shifts in their emission spectra and quantum yields in response to changes in solvent polarity. rsc.org This principle suggests that this compound could be a promising candidate for developing sensors that detect changes in environmental polarity.

Photochromic Systems and Reversible Optical Switching

Photochromic materials can reversibly change their optical properties, such as color and fluorescence, upon irradiation with light. While phenanthridine itself is not a classic photochrome, its derivatives are being integrated into photo-responsive systems. Recent research has focused on synthesizing red-shifted, two-photon sensitive phenanthridine photocages. rsc.org These molecules can release a payload upon light stimulation. For example, phenanthridine derivatives functionalized with an acetate (B1210297) group have been synthesized and characterized for their photochemical properties under one- and two-photon excitation, showing absorption maxima around 400 nm. rsc.org Such research paves the way for the development of phenanthridine-based systems for applications like light-activated drug delivery or high-density optical data storage, where reversible control over a material's properties is essential.

Development of DNA-Probing Fluorescent Indicators

Phenanthridine derivatives are renowned for their ability to interact with DNA, a property that has been exploited for decades. nih.gov The planar aromatic structure of the phenanthridine ring allows it to intercalate between the base pairs of double-stranded DNA. nih.govwikipedia.orgnih.gov This binding event often leads to a significant enhancement of the compound's fluorescence, a "light-up" effect that makes them excellent fluorescent probes for nucleic acids. nih.gov

The classic DNA stain, ethidium (B1194527) bromide, is a well-known phenanthridine derivative. nih.govwikipedia.org Modern research focuses on creating new phenanthridine-based probes with improved characteristics. For instance, bis-phenanthridine derivatives, where two phenanthridine units are connected by a linker, have been synthesized to fine-tune their DNA/RNA binding affinity and specificity. nih.govirb.hr The ability to modify the phenanthridine core, such as by introducing a carbonitrile group at the 6-position, could further modulate these DNA-binding properties. The electron-withdrawing nature of the cyano group could influence the electronic structure of the aromatic system, potentially altering its intercalating ability and the photophysical response upon binding to DNA. This opens avenues for designing novel probes for DNA quantification, visualization, and as tools in molecular biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.